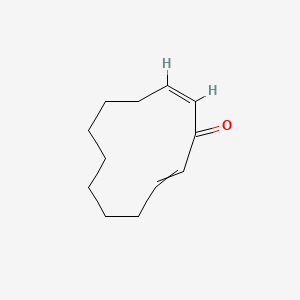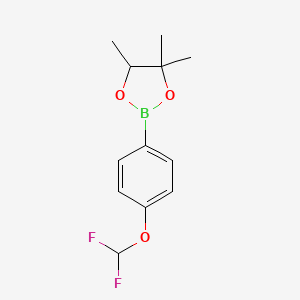
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the polyene chain. Common synthetic routes may involve:
Formation of the Cyclohexene Ring: This step often involves cyclization reactions using appropriate precursors.
Introduction of the Polyene Chain: This can be achieved through various coupling reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce the conjugated double bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to hydrogenate the double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenation reagents such as bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of alkanes.
科学的研究の応用
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
作用機序
The mechanism by which (2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The conjugated double bonds and the cyclohexene ring play crucial roles in these interactions, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- (2E,4E,6E,8Z)-8-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid methyl ester
- (2E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
Uniqueness
Compared to similar compounds, (2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is unique due to its specific arrangement of double bonds and the presence of the cyclohexene ring
特性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11-,15-8+,16-14+ |
InChIキー |
SHGAZHPCJJPHSC-WBBXYVSWSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C(=O)O)\C)\C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



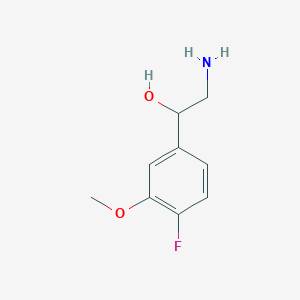
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)

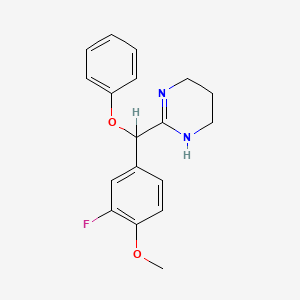
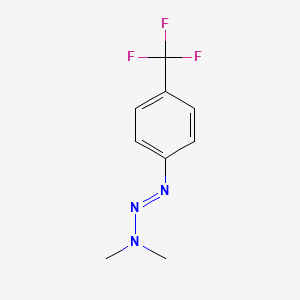

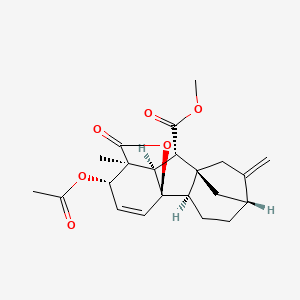
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
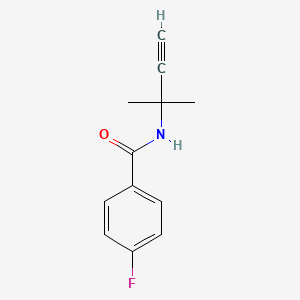
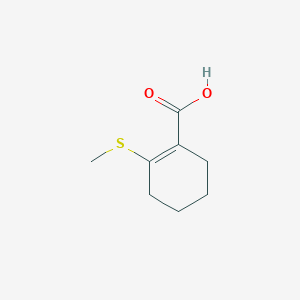
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
